4-(4-chlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a carboxamide group. Its molecular formula is C14H19ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and the chlorophenyl group. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: This is typically done by reacting the intermediate compound with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(4-chlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane
- Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Uniqueness
4-(4-chlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(4-chlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide is a synthetic compound with significant potential in pharmacology due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core with a chlorophenyl substituent and an amide functional group, contributing to its lipophilicity and membrane permeability. Its molecular formula is C16H23ClN4O2, and it has a molecular weight of approximately 338.83 g/mol.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in critical biological pathways. The presence of the chlorophenyl group enhances its ability to penetrate cellular membranes, potentially increasing its pharmacological efficacy.
Key Mechanisms:
- Hydrogen Bonding : The compound's structure allows it to form hydrogen bonds with biological macromolecules, which could enhance its binding affinity to target sites.
- Metal Ion Coordination : The compound may coordinate with metal ions, further influencing its biological interactions and activities.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential antibacterial and antifungal properties.
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Antifungal Activity
The compound also displays antifungal properties, particularly against Candida albicans. Studies indicate that derivatives of piperazine compounds can enhance antifungal activity through structural modifications .
Case Studies
Several case studies have investigated the efficacy of related compounds that share structural similarities with this compound:
- Piperazine Derivatives : Research on piperazine derivatives has shown that modifications can lead to increased antibacterial and antifungal activities. For example, certain substitutions on the piperazine ring significantly enhanced the antibacterial effects against various pathogens .
- Comparative Studies : Comparative studies have highlighted that the presence of electron-withdrawing groups on the phenyl ring can significantly improve antibacterial potency. For instance, compounds with nitro or halogen substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C16H23ClN4O2 |
---|---|
Molecular Weight |
338.83 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H23ClN4O2/c1-12(2)19-15(22)11-18-16(23)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,18,23)(H,19,22) |
InChI Key |
KHQDORMSUHUXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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